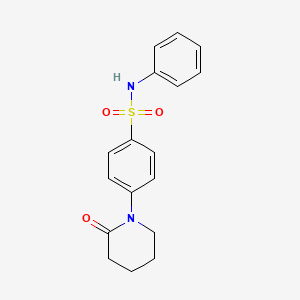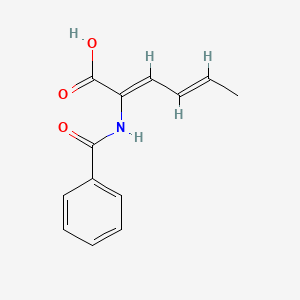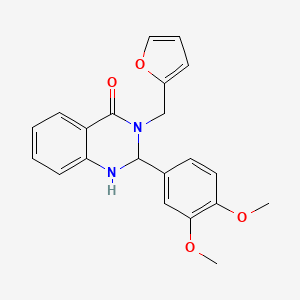
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide, also known as OPB-9195, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising results in various studies. In
Wirkmechanismus
The mechanism of action of 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. The compound has been found to inhibit the activity of COX-2 enzyme, which plays a crucial role in the production of prostaglandins that are involved in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, this compound can modulate the expression of genes that are involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in different cell types. This compound has also been found to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. In addition, the compound has been shown to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. The compound can be easily synthesized using simple reaction conditions and is readily available from commercial sources. This compound has also been found to exhibit good solubility in different solvents, which makes it suitable for different experimental setups. However, the compound has some limitations for lab experiments, including its low aqueous solubility and potential toxicity at higher concentrations. Therefore, careful dose optimization and toxicity studies are required before using the compound in in vivo experiments.
Zukünftige Richtungen
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has several potential future directions in scientific research. The compound can be further explored for its therapeutic potential in different diseases, including cancer, inflammation, and neurodegenerative disorders. The mechanism of action of this compound can be further elucidated by studying its effects on different enzymes and signaling pathways. In addition, the compound can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, for better therapeutic efficacy. Overall, this compound holds significant promise as a potential therapeutic agent for various diseases and warrants further investigation.
Synthesemethoden
The synthesis of 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide involves the reaction of N-phenylbenzenesulfonamide with piperidin-2-one in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydration, to yield the final product. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-8-4-5-13-19(17)15-9-11-16(12-10-15)23(21,22)18-14-6-2-1-3-7-14/h1-3,6-7,9-12,18H,4-5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZJPECXLYNHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[hydroxy(4-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone](/img/structure/B5127464.png)
![5-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5127471.png)
![N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B5127482.png)
![3-{[(2,4-dimethylphenyl)amino]methyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5127489.png)

![3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile](/img/structure/B5127497.png)
![2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5127505.png)


![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B5127522.png)
![[(2S*,4R*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[1-(2-pyridinylmethyl)-4-piperidinyl]amino}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5127543.png)
![5-{[5-(2-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127551.png)
![6,6-dimethyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5127557.png)